![molecular formula C14H12O3S B12041126 Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)
Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound that belongs to the class of thienochromenes. It is characterized by a fused ring system consisting of a thiophene ring and a chromene ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate typically involves the palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions yields 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is then used to obtain 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . The intramolecular arylation of these precursors results in the formation of the desired thienochromene structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Electrophilic substitution occurs at the C-8 atom of the thienochromene ring.
Common Reagents and Conditions
Oxidation: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
Electrophilic Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.
Electrophilic Substitution: Substituted thienochromene derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiulcer activity is attributed to its ability to modulate gastric acid secretion and protect the gastric mucosa . The compound’s anti-inflammatory and analgesic effects are likely due to its interaction with inflammatory mediators and pain receptors .
Comparaison Avec Des Composés Similaires
Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate can be compared with other thienochromene derivatives, such as:
4H-thieno[3,2-c]chromene-2-carbaldehyde: Similar structure but different functional groups, leading to distinct chemical and biological properties.
4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde: Formed through oxidation of the parent compound, exhibiting unique biological activities.
This compound stands out due to its specific ester functional group, which can influence its reactivity and biological interactions.
Propriétés
IUPAC Name |
ethyl 4H-thieno[3,2-c]chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-2-16-14(15)12-7-9-8-17-11-6-4-3-5-10(11)13(9)18-12/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXCCMRRIJASIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

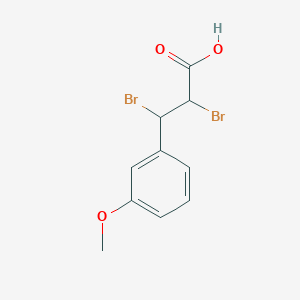
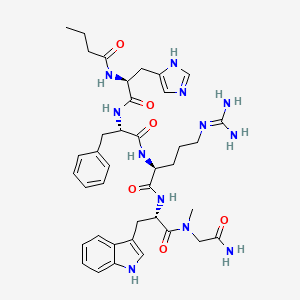

![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)
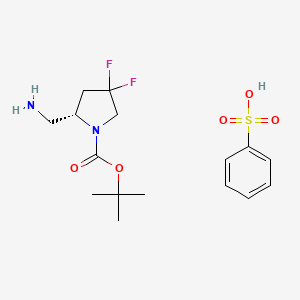
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)
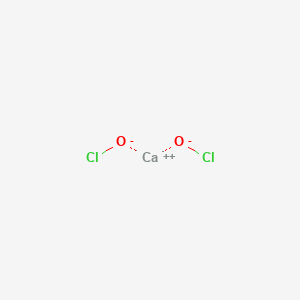
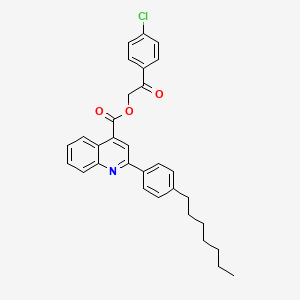
![2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12041118.png)
![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)

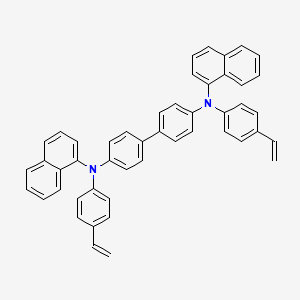
![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)
